molecular formula C11H22ClN B569592 4-(Cyclopentylmethyl)piperidine hydrochloride CAS No. 188844-20-4

4-(Cyclopentylmethyl)piperidine hydrochloride

Cat. No. B569592
CAS RN: 188844-20-4
M. Wt: 203.754
InChI Key: LEVNRVRPELSMLJ-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)piperidine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C11H21N•HCl and has a molecular weight of 203.75 .


Synthesis Analysis

The synthesis of piperidine derivatives like 4-(Cyclopentylmethyl)piperidine hydrochloride often involves reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific methods include the conjugate reduction of dihydropyridones using zinc/acetic acid and the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular formula of 4-(Cyclopentylmethyl)piperidine hydrochloride is C11H22ClN . Its average mass is 203.752 Da and its monoisotopic mass is 203.144073 Da .

Scientific Research Applications

  • Crystal and molecular structure analysis: 4-Piperidinecarboxylic acid hydrochloride has been characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, demonstrating its orthorhombic crystal structure and hydrogen bonding interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

  • Anticancer agents: Piperidine derivatives have been synthesized, showing significant cytotoxicity towards murine and human tumor cells. These compounds include 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, indicating their potential as novel classes of cytotoxic and anticancer agents (Dimmock et al., 1998).

  • Anti-acetylcholinesterase activity: Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit potent anti-acetylcholinesterase (anti-AChE) activity, relevant in the development of antidementia agents (Sugimoto et al., 1990).

  • Synthesis and bioactivity studies: Mannich bases with a piperidine moiety have been synthesized and evaluated for cytotoxicity and carbonic anhydrase inhibitory activities. These studies help in drug development and understanding molecular interactions (Unluer et al., 2016).

  • Topoisomerase II inhibition: 4-Ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a piperidine derivative, has been identified as a potent topoisomerase II inhibitor, showing cytotoxic effects on breast cancer cells (Siwek et al., 2012).

Safety And Hazards

The safety data sheet for piperidine derivatives indicates that they are highly flammable and harmful if swallowed. They can cause severe skin burns and eye damage, and may cause respiratory irritation. They are toxic in contact with skin or if inhaled .

properties

IUPAC Name

4-(cyclopentylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-4-10(3-1)9-11-5-7-12-8-6-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVNRVRPELSMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylmethyl)piperidine hydrochloride

CAS RN

188844-20-4
Record name Piperidine, 4-(cyclopentylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188844-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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